3-(Prop-2-yn-1-yloxy)benzonitrile

Medicinal Chemistry ADME Profiling Chemical Biology

Regioisomer contamination confounds SAR studies and alters lipophilicity-driven ADME outcomes. CAS 237748-26-4 is the analytically pure meta isomer (C10H7NO, MW 157.17). - **Key metric**: LogP 1.5 - optimal for oral bioavailability (vs ortho LogP 2.419). - **Reactivity**: Terminal alkyne for CuAAC click chemistry; nitrile for further functionalization. - **Supply**: Standard 95% purity, immediate dispatch for medicinal chemistry or materials R&D.

Molecular Formula C10H7NO
Molecular Weight 157.17 g/mol
CAS No. 237748-26-4
Cat. No. B3369543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Prop-2-yn-1-yloxy)benzonitrile
CAS237748-26-4
Molecular FormulaC10H7NO
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESC#CCOC1=CC=CC(=C1)C#N
InChIInChI=1S/C10H7NO/c1-2-6-12-10-5-3-4-9(7-10)8-11/h1,3-5,7H,6H2
InChIKeyHROAIHLPIWAREZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Prop-2-yn-1-yloxy)benzonitrile: Identity and Core Properties


3-(Prop-2-yn-1-yloxy)benzonitrile (CAS 237748-26-4) is an organic compound with the molecular formula C10H7NO and a molecular weight of 157.17 g/mol [1]. It is characterized by a benzonitrile core substituted at the meta position with a prop-2-yn-1-yloxy (propargyl ether) group . This structural motif confers dual reactivity: the terminal alkyne enables participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, while the nitrile moiety offers a handle for further functionalization or coordination . The compound is typically supplied as a research chemical with standard purity of 95% and is utilized as a versatile building block in medicinal chemistry and materials science .

Workflow CuAAC click conjugation scaffold
Selection Regioisomer-specific meta-substituted building block
Use Context Modular functionalization via nitrile handle

Regioisomeric Propargyloxybenzonitrile Non-Interchangeability


The three regioisomers of prop-2-yn-1-yloxybenzonitrile—ortho (CAS 65211-56-5), meta (CAS 237748-26-4), and para (CAS 33143-80-5)—share identical molecular formulae and mass but exhibit distinct physicochemical and structural properties that preclude simple substitution [1]. Differences in lipophilicity (LogP), solid-state morphology (melting point, crystal packing), and electronic conjugation directly impact solubility, reactivity, and downstream assay outcomes. Furthermore, the specific substitution pattern determines the geometry of molecular recognition events; for instance, the dihedral angle between the aromatic ring and the propargyloxy group differs between isomers, altering molecular shape and potential binding interactions [2]. Procurement decisions must therefore be guided by quantitative, regioisomer-specific data to ensure experimental reproducibility and target engagement.

Target (meta)
Potential substitute
Regioisomer
3-(Prop-2-yn-1-yloxy)
ortho or para isomer
LogP context
Intermediate lipophilicity
May shift solubility and permeability profile
Solid-state
Distinct packing predicted
Crystal morphology and handling may differ
Recognition
Meta geometry vector
Binding geometry may not transfer directly

3-(Prop-2-yn-1-yloxy)benzonitrile: Quantitative Comparator Evidence


Lipophilicity: Intermediate Hydrophobicity of Meta Isomer

The meta-substituted 3-(prop-2-yn-1-yloxy)benzonitrile exhibits a calculated LogP value (XLogP3) of 1.5 [1], positioning it as intermediate in lipophilicity between the more hydrophobic ortho isomer (LogP 2.419) and the para isomer. This difference is meaningful for applications where balanced solubility and membrane permeability are required.

Lipophilicity
Cross-study comparable
XLogP3 = 1.5
Δ LogP ≈ 0.9 units lower
Reported intermediate LogP context
Relative to ortho isomer (LogP 2.419); calculated values
Medicinal Chemistry ADME Profiling Chemical Biology

Hydrogen Bonding: Donor-Free Acceptor Profile

3-(Prop-2-yn-1-yloxy)benzonitrile possesses zero hydrogen bond donors and two hydrogen bond acceptors (the nitrile nitrogen and the ether oxygen) [1]. This profile is identical to its ortho and para regioisomers, confirming that all three are purely H-bond acceptors. However, the spatial orientation of these acceptors, dictated by the meta substitution pattern, may lead to different intermolecular interaction geometries in the solid state or when bound to a biological target.

H-Bond Profile
Class-level inference
0 donors / 2 acceptors
Geometry context for recognition
Identical count across isomers; meta spatial arrangement differs
Supramolecular Chemistry Crystal Engineering Receptor Binding

Molecular Flexibility: Conformational Freedom Analysis

The number of rotatable bonds is a key descriptor of molecular flexibility. 3-(Prop-2-yn-1-yloxy)benzonitrile contains two rotatable bonds [1], which is identical to the ortho isomer and the para isomer. This suggests that, in solution, all three regioisomers have similar degrees of conformational freedom. However, the meta substitution pattern may result in a distinct distribution of low-energy conformers due to different steric and electronic influences from the aromatic ring.

Rotatable Bonds
Class-level inference
2 rotatable bonds
Reported conformational context
Identical count; conformer ensemble may differ subtly
Conformational Analysis Ligand Design Molecular Modeling

Crystal Structure: Insights from the Para Isomer

While a crystal structure for 3-(prop-2-yn-1-yloxy)benzonitrile is not publicly available, the crystal structure of the para isomer has been reported [1]. In the para isomer, the dihedral angle between the aromatic ring and the prop-2-yn-1-yloxy grouping is 9.47(10)°, indicating near planarity and electronic conjugation between the cyano group, the benzene ring, and the ether oxygen [1]. This planarity facilitates the formation of C—H···N≡C hydrogen-bonded chains in the solid state. The meta isomer, due to its substitution pattern, cannot achieve the same degree of extended conjugation and will likely exhibit a different dihedral angle, leading to a distinct crystal packing arrangement and, potentially, different solid-state properties (e.g., melting point, morphology).

Solid-State
Supporting evidence
Predicted distinct packing
Crystal packing may differ
Para isomer dihedral 9.47(10)° reported; meta structure not available
Crystal Engineering Solid-State Chemistry Polymorphism

Application: Peptidomimetic Trypsin Inhibitor Synthesis

3-(Prop-2-yn-1-yloxy)benzonitrile was employed as a key building block in the synthesis of a series of bis-triazole ("TT-mer") peptidomimetic trypsin inhibitors [1]. The terminal alkyne of the compound participated in a CuAAC click reaction to construct the bis-triazole scaffold. The most potent compound in this series exhibited a dissociation constant (Kd) of 2.1 μM against trypsin [1]. While this specific application utilizes the meta isomer, direct comparative data for the ortho and para isomers in this assay are not available; the selection of the meta isomer in this validated inhibitor series underscores its utility in generating biologically active molecules.

Inhibitor Precursor
Supporting evidence
Downstream Kd = 2.1 μM
Reported assay context
Trypsin inhibition; no comparator isomer data available
Medicinal Chemistry Protease Inhibition Click Chemistry

3-(Prop-2-yn-1-yloxy)benzonitrile: Optimal Application Scenarios


Medicinal Chemistry: Balanced Lipophilicity Profile

When designing a compound library for oral bioavailability, lipophilicity (LogP) is a critical parameter. The meta isomer, with an intermediate LogP of 1.5, may be preferable to the more lipophilic ortho isomer (LogP 2.419) when aiming to avoid high LogP-related issues such as poor solubility, high plasma protein binding, and metabolic instability [1]. Procurement of the meta isomer is justified for projects where a LogP target range of 1-3 is desired.

Peptidomimetic Protease Inhibitors via CuAAC Click Chemistry

This compound has proven utility as a precursor for bis-triazole scaffolds that act as trypsin inhibitors, with downstream products showing a Kd of 2.1 μM [1]. Researchers developing similar peptidomimetic inhibitors or exploring the "TT-mer" scaffold should prioritize the meta isomer to ensure consistency with published synthetic routes and biological data.

Crystal Engineering: Meta-Substitution Effects

Given the known crystal structure of the para isomer [1], the meta isomer serves as an ideal comparator for systematic studies on how substitution pattern influences solid-state packing, hydrogen-bonding motifs, and material properties. Its distinct geometry, relative to the nearly planar para isomer, makes it a valuable tool for investigating structure-property relationships in organic solids.

Click Chemistry Building Block with Meta-Directed Reactivity

In applications where the spatial orientation of the alkyne and nitrile groups is critical for subsequent reactions or for the final molecular geometry, the meta isomer provides a unique vector. Its use ensures that the resulting triazole and nitrile moieties are positioned in a meta relationship on the aromatic core, which can be essential for achieving desired binding or assembly outcomes.

Application
Selection Property
Validation Focus
Library design for permeability
Intermediate lipophilicity profile
ADME assay context review
Protease inhibitor synthesis
CuAAC click chemistry compatibility
Trypsin inhibition assay context
Solid-state property studies
Meta-substitution geometry
Crystal packing comparison review
Triazole scaffold assembly
Meta-directed alkyne vector
Molecular geometry outcome review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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